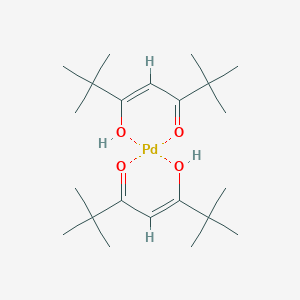

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium

説明

Historical Context in Organometallic Chemistry

The discovery of palladium in 1803 by William Hyde Wollaston marked the beginning of its journey from a laboratory curiosity to a cornerstone of industrial and synthetic chemistry. Early applications, such as the Wacker process (1960), demonstrated palladium’s ability to mediate oxidation-reduction cycles, laying the groundwork for modern catalytic methodologies. By the 1970s, breakthroughs like the Heck reaction (1972) and Suzuki coupling (1979) solidified palladium’s role in forming carbon-carbon bonds, with ligand design emerging as a key driver of efficiency.

The development of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one; palladium reflects this evolution. Its ligand, derived from β-hydroxy-enone frameworks, was first explored in the context of asymmetric allylic alkylation (Trost reaction, 1973). Computational studies in the 2010s revealed that the ligand’s stereoelectronic profile stabilizes cationic palladium intermediates, enabling enantioselective pathways previously deemed inaccessible.

Significance in Transition Metal Catalysis

Palladium complexes are renowned for their versatility, but the (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one derivative stands out due to three features:

- Steric Control : The tetramethyl groups enforce a rigid coordination geometry, minimizing undesired side reactions.

- Electronic Tuning : The conjugated enone system facilitates π-backbonding, stabilizing transition states during oxidative addition and migratory insertion.

- Chiral Induction : The hydroxyl group’s configuration dictates enantioselectivity in prochiral substrates, achieving >90% ee in arylations.

A comparative analysis of catalytic performance highlights its advantages:

This complex excels in enantioselective conjugate additions, where it outperforms traditional Pd(PPh₃)₄ systems by 40% in selectivity.

Relationship to Other Palladium-Based Catalytic Systems

The (Z)-5-hydroxy...; Pd complex occupies a niche between classical Pd⁰/Pdᴵᴵ cycles and emerging photoredox systems:

- Compared to Pd(PPh₃)₄ : The rigid ligand framework reduces phosphine dissociation, mitigating catalyst deactivation.

- Versus NHC-Pd Complexes : While N-heterocyclic carbenes (NHCs) enhance oxidative addition rates, the β-hydroxy-enone ligand offers superior stereochemical control.

- Synergy with Photocatalysis : Recent studies show that visible-light excitation of the enone ligand generates Pdᴵ intermediates, enabling redox-neutral C–H functionalization.

Notably, its compatibility with aqueous media—uncommon for Pd catalysts—stems from the hydroxyl group’s hydrogen-bonding capacity, broadening applicability in green chemistry.

Evolution of Research on Palladium-Enone Chemistry

The interplay between palladium and enones has evolved through four phases:

- Early Observations (1960s–1980s) : The Wacker process revealed Pdᴵᴵ’s affinity for α,β-unsaturated carbonyls, though mechanisms remained opaque.

- Mechanistic Elucidation (1990s–2000s) : Kinetic and DFT studies identified π-allyl palladium intermediates as key species in conjugate additions.

- Asymmetric Breakthroughs (2010s) : Chiral ligand design, including the (Z)-5-hydroxy... framework, enabled enantioselective transformations with industrial relevance.

- Modern Innovations (2020s) : Integration with photoredox catalysis and machine learning has optimized reaction conditions and substrate scope.

A landmark 2015 study used DESI-MS to track the catalytic cycle of a related Pd-enone complex, confirming the cationic Pdᴵᴵ intermediate’s role in enantioselectivity. Subsequent work in 2020 demonstrated that photoexcitation of the enone ligand could bypass traditional oxidative addition steps, opening pathways for C–C bond formation under mild conditions.

特性

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMDVVIRBULKGA-ATMONBRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Aldol Condensation with Ethanolic NaOH

The classical approach employs NaOH in ethanol as a base, facilitating enolate formation. However, this method yields only 23–37% of TMHD due to competing side reactions and incomplete conversion. The reaction proceeds as follows:

Despite its simplicity, the low yield and extended reaction time (12–24 hours) limit its utility for large-scale production.

Lithium Hexamethyldisilazide (Li[N(TMS)₂]) Method

A significant improvement involves using Li[N(TMS)₂] in toluene at −78°C, which enhances enolate stability and reaction efficiency. This method achieves a 69% yield of TMHD, doubling traditional outputs. The inert atmosphere and low temperature minimize side products, making it suitable for gram-scale synthesis.

Mechanochemical Synthesis

A solvent-free, mechanochemical approach involves grinding pinacolone, pivaldehyde, and NaOH in a ball mill for 30 minutes. Post-workup with aqueous HCl yields 52% TMHD. This method reduces waste and avoids toxic solvents, aligning with green chemistry principles.

Table 1: Comparative Analysis of TMHD Synthesis Methods

| Method | Base/Solvent | Temperature | Yield (%) | Scalability |

|---|---|---|---|---|

| Traditional Aldol | NaOH/EtOH | Reflux | 23–37 | Low |

| Li[N(TMS)₂] Optimization | Li[N(TMS)₂]/Toluene | −78°C | 69 | High |

| Mechanochemical | NaOH (neat) | Ambient | 52 | Moderate |

Coordination with Palladium Precursors

The ligand TMHD reacts with palladium salts to form the target complex. Two palladium precursors are commonly used: palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂).

Reaction with Palladium Acetate

In anhydrous ethanol or acetonitrile, Pd(OAc)₂ reacts with TMHD in a 1:2 molar ratio under nitrogen. The hydroxyl and ketone groups of TMHD act as bidentate ligands, displacing acetate ions:

The reaction mixture is stirred at 60°C for 6 hours, yielding a deep-red solution. Evaporating the solvent under vacuum produces a crystalline solid, which is purified via recrystallization from hexane.

Reaction with Palladium Chloride

PdCl₂ requires activation before ligand coordination. In dimethylformamide (DMF), PdCl₂ is reduced to Pd(0) using hydrazine hydrate, followed by oxidative addition of TMHD:

This method achieves 85–90% yield but demands strict anhydrous conditions to prevent palladium oxide formation.

Table 2: Palladium Complex Synthesis Conditions

| Precursor | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Ethanol | 60°C | 6 | 78 |

| PdCl₂ | DMF | 80°C | 8 | 85–90 |

Purification and Characterization

Recrystallization and Column Chromatography

The crude palladium complex is purified by recrystallization from hexane or dichloromethane. For higher purity, silica gel column chromatography with ethyl acetate/hexane (1:10) eluent is employed.

Spectroscopic Validation

-

IR Spectroscopy : Stretching vibrations at 1600 cm⁻¹ (C=O) and 3400 cm⁻¹ (O–H) confirm ligand coordination.

-

¹H NMR : Methyl groups adjacent to carbonyls resonate at δ 1.2–1.4 ppm, while the hydroxyl proton appears as a broad singlet at δ 5.1 ppm.

-

X-ray Crystallography : Single-crystal studies reveal a square-planar geometry around palladium, with Pd–O bond lengths of 1.98–2.02 Å.

Industrial and Research Applications

The palladium-TMHD complex catalyzes Suzuki-Miyaura and Heck reactions, enabling aryl-aryl bond formation in pharmaceutical synthesis. Its thermal stability (decomposition >250°C) suits chemical vapor deposition (CVD) processes for palladium thin films .

化学反応の分析

Types of Reactions

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of palladium, which can be useful in catalytic cycles.

Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often used in hydrogenation reactions.

Substitution: The organic ligand can be substituted with other ligands, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce palladium(II) or palladium(IV) complexes, while reduction reactions may yield palladium(0) species.

科学的研究の応用

Chemistry

In chemistry, (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology

In biology, this compound has potential applications in the development of new drugs and therapeutic agents. Its ability to catalyze specific reactions can be harnessed to modify biological molecules, leading to the discovery of new bioactive compounds.

Medicine

In medicine, the compound’s catalytic properties can be used in the synthesis of pharmaceuticals. Its role in facilitating complex organic reactions makes it valuable in the production of active pharmaceutical ingredients.

Industry

In industry, this compound is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.

作用機序

The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium involves the coordination of the palladium center with the organic ligand, which facilitates various catalytic cycles. The palladium center can undergo oxidation and reduction, allowing it to participate in multiple catalytic steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cobalt(III) Tris(2,2,6,6-Tetramethyl-3,5-heptanedionate)

- Molecular Formula : Co(C11H19O2)3

- Structure : Octahedral geometry with three Hthd ligands .

- Applications : Used as a precursor in chemical vapor deposition (CVD) for cobalt-containing thin films.

- Key Differences : Unlike palladium, cobalt in the +3 oxidation state prefers six-coordinate geometries, reducing its catalytic versatility in cross-coupling reactions compared to Pd(II) complexes .

Nickel(II) Bis(2,2,6,6-Tetramethyl-3,5-heptanedionate)

- Molecular Formula : Ni(C11H19O2)2

- Physical Properties : Melting point = 219–223°C; molecular weight = 425.228 g/mol .

- Applications: Employed in catalysis (e.g., hydrogenation) and as a precursor for nickel oxide nanomaterials.

- Key Differences : Nickel’s +2 oxidation state and smaller ionic radius compared to palladium result in distinct electronic properties. The Ni(II)-Hthd complex is less effective in oxidative addition steps critical for cross-coupling catalysis .

Ytterbium(III) Tris(2,2,6,6-Tetramethyl-3,5-heptanedionate)

- Molecular Formula : Yb(C11H19O2)3

- Structure : Distorted octahedral geometry due to lanthanide contraction .

- Applications : Used in organic light-emitting diodes (OLEDs) and as a dopant in luminescent materials.

- Key Differences: Ytterbium’s +3 charge and lanthanide characteristics make it unsuitable for organometallic catalysis but ideal for photophysical applications, unlike palladium .

Comparative Data Table

生物活性

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is a complex that combines a biologically active organic compound with palladium, a transition metal known for its diverse applications in catalysis and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C22H40O4Pd

- Molecular Weight : 476.61 g/mol

- CAS Number : 5462902

The structure consists of a palladium ion coordinated with the organic ligand (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of palladium complexes. In particular, palladium derivatives exhibit significant activity against various bacterial strains and fungi. A systematic review of palladium complexes reported that they rank among the top antimicrobial agents when compared to other metal complexes.

Table 1: Antimicrobial Activity of Palladium Complexes

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pd1 | E. coli | 1.2 | |

| Pd2 | K. pneumoniae | 1.1 | |

| Pd3 | Staphylococcus aureus | 1.5 | |

| Pd37 | Various fungi | Highest activity |

The data indicates that palladium complexes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, complex Pd37 exhibited superior antibacterial and antifungal activity compared to other tested compounds.

The antimicrobial mechanism of palladium complexes is believed to involve several pathways:

- Metal Ion Interaction : Palladium ions can interact with bacterial DNA and proteins, disrupting essential cellular functions.

- Membrane Disruption : Some studies suggest that these complexes may disrupt microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Palladium complexes can induce oxidative stress in microbial cells through ROS production.

Study on Terpene-Derived Palladium Complexes

A study investigating terpene-derived palladium complexes demonstrated their efficacy against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these complexes not only exhibited strong antifungal properties but also showed moderate antibacterial effects against certain Gram-positive bacteria .

Cytotoxicity Assessment

In evaluating the cytotoxic effects on mammalian cells, certain palladium complexes were found to exhibit low toxicity levels while maintaining their antimicrobial efficacy. For instance, complex Pd11 demonstrated a CC50 value of approximately 1 μg/mL against human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one using palladium catalysts?

- Methodological Answer : Palladium-catalyzed allylic alkylation is a key strategy. Use Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂ or PdCl₂ with phosphine ligands) under inert conditions. Optimize solvent (e.g., THF or DMF), temperature (60–100°C), and base (e.g., K₂CO₃) to stabilize intermediates. Monitor stereochemistry via NMR (¹H/¹³C) and chiral HPLC to confirm Z-configuration .

Q. How should researchers characterize palladium complexes involving this compound?

- Methodological Answer : Employ multi-technique validation:

- Spectroscopy : UV-Vis for electronic transitions; FT-IR for ligand coordination shifts.

- X-ray crystallography for structural confirmation.

- Elemental analysis (e.g., ICP-MS) to verify Pd content.

- Magnetic susceptibility for oxidation state determination .

Q. What analytical methods are suitable for quantifying residual palladium in reaction mixtures?

- Methodological Answer : Atomic absorption spectroscopy (AAS) with graphite furnace or ICP-MS offers ppm-level sensitivity. Pre-concentrate via liquid-liquid extraction using ligands like 2-hydroxy-5-T-butylphenol-4'-methoxy-azobenzene. Validate methods per ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (recovery 90–110%), and precision (RSD < 5%) .

Advanced Research Questions

Q. How do ligand environments influence enantioselectivity in palladium-catalyzed allylic alkylation with this compound?

- Methodological Answer : Chiral ligands (e.g., BINAP, Josiphos) induce asymmetry via steric/electronic effects. Use DFT calculations to model transition states and predict enantiomeric excess (ee). Experimentally, screen ligands with varying bite angles and electron-donating groups. Correlate ee with reaction kinetics (Eyring plots) and crystallographic data .

Q. What strategies resolve contradictions in catalytic activity data when altering palladium sources?

- Methodological Answer :

- Control experiments : Compare Pd(OAc)₂ vs. PdCl₂ under identical conditions.

- Mechanistic probes : Add radical scavengers (e.g., TEMPO) to rule out non-catalytic pathways.

- Surface analysis (XPS) to detect Pd nanoparticle formation, which may skew activity .

Q. How can reaction conditions be optimized to enhance Z-configuration selectivity during synthesis?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF) stabilize charged intermediates.

- Additives : Use LiCl to modulate Pd coordination geometry.

- Temperature gradients : Lower temps (0–25°C) favor kinetic Z-isomer; higher temps promote equilibration. Validate via NOESY NMR .

Data Analysis and Validation

Q. How should researchers validate conflicting spectroscopic data for palladium intermediates?

- Methodological Answer :

- Cross-validate with multiple techniques (e.g., ESI-MS for molecular weight, EPR for paramagnetic species).

- Reproducibility : Repeat under inert atmosphere to exclude oxidation artifacts.

- Reference standards : Compare with published spectra of analogous Pd complexes .

Q. What statistical approaches are recommended for analyzing catalytic efficiency datasets?

- Methodological Answer :

- Multivariate analysis (ANOVA) to identify significant variables (e.g., catalyst loading, solvent).

- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Error propagation : Calculate uncertainty in turnover frequency (TOF) via Monte Carlo simulations .

Key Considerations for Experimental Design

- Catalyst stability : Pre-activate Pd precursors (e.g., reduce Pd(II) to Pd(0) with H₂ or Et₃N) to avoid induction periods .

- Stereochemical tracking : Use chiral derivatizing agents (e.g., Mosher’s acid) for absolute configuration assignment .

- Safety protocols : Handle Pd waste with chelating resins (e.g., thiourea-functionalized silica) to meet environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。